4,4'-(4,4'-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide
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Overview
Description
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is a chemical compound known for its neuromuscular blocking properties. It has been studied for its effects on various biological systems, particularly in pharmacology and neurobiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide typically involves the reaction of biphenylene derivatives with oxoethylene and ethylmorpholinium bromide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced biphenylene derivatives.
Substitution: Formation of substituted biphenylene derivatives.
Scientific Research Applications
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as a neuromuscular blocking agent in anesthesia.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with cholinergic receptors at the neuromuscular junction. It inhibits the release of acetylcholine, leading to neuromuscular blockade. This action is mediated through its binding to the junctional cholinergic receptor, preventing the transmission of nerve impulses to muscles .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(di-2-ethoxyethyl)dimethylammonium bromide
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(2,2-diethoxyethyl)dimethylammonium bromide)
Uniqueness
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is unique due to its specific structure, which allows it to interact with cholinergic receptors in a distinct manner. This results in a more potent neuromuscular blocking effect compared to similar compounds .
Properties
CAS No. |
78186-42-2 |
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Molecular Formula |
C28H38Br2N2O4 |
Molecular Weight |
626.4 g/mol |
IUPAC Name |
2-(4-ethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(4-ethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-3-29(13-17-33-18-14-29)21-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)22-30(4-2)15-19-34-20-16-30;;/h5-12H,3-4,13-22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
JWTRBDKLNYEGBO-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOCC4)CC.[Br-].[Br-] |
Origin of Product |
United States |
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